molecular formula C18H22N2 B5672494 1-(4-methylbenzyl)-4-phenylpiperazine

1-(4-methylbenzyl)-4-phenylpiperazine

Cat. No. B5672494
M. Wt: 266.4 g/mol
InChI Key: JTNOIRPQGRRXOZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related benzylpiperazine derivatives involves complex chemical procedures. For example, the synthesis of a potent nonpeptide CCR1 antagonist, which is structurally similar to 1-(4-methylbenzyl)-4-phenylpiperazine, is conducted via a module-assisted two-step one-pot procedure, including reductive amination of formed fluorobenzaldehyde with a piperazine derivative and sodium cyanoborohydride. This process highlights the intricate steps involved in creating benzylpiperazine derivatives (Mäding et al., 2006).

Molecular Structure Analysis

The molecular structure of benzylpiperazine derivatives reveals critical insights into their chemical behavior and potential applications. For example, different structural derivatives, such as N-phenyl-4-nitrobenzylamine and its analogs, have been analyzed through X-ray methods, demonstrating the importance of molecular geometry in understanding the properties of these compounds (Iwasaki et al., 1988).

Chemical Reactions and Properties

Benzylpiperazine derivatives undergo various chemical reactions, contributing to their diverse chemical properties. For instance, the synthesis of benzylpiperazine derivatives with potential cerebral vasodilating activities illustrates the chemical versatility and potential pharmacological applications of these compounds (Ohtaka et al., 1987).

Physical Properties Analysis

The physical properties of benzylpiperazine derivatives, such as solubility, melting point, and crystal structure, are crucial for their application in material science and pharmacology. Studies on the crystal and molecular structures of related compounds provide valuable information on the intermolecular interactions and stability of these materials (F. Iwasaki et al., 1988).

Chemical Properties Analysis

The chemical properties of 1-(4-methylbenzyl)-4-phenylpiperazine and similar compounds, including their reactivity, stability, and interaction with other chemicals, play a significant role in their utilization in chemical synthesis and drug development. The investigation into new designer benzylpiperazine compounds, for example, showcases the ongoing research into understanding and harnessing the chemical properties of these molecules for various applications (Westphal et al., 2009).

properties

IUPAC Name

1-[(4-methylphenyl)methyl]-4-phenylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2/c1-16-7-9-17(10-8-16)15-19-11-13-20(14-12-19)18-5-3-2-4-6-18/h2-10H,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTNOIRPQGRRXOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methylbenzyl)-4-phenylpiperazine

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